molecular formula C24H23N3O3S B4505976 2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE

2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE

Cat. No.: B4505976
M. Wt: 433.5 g/mol
InChI Key: VAXWWACOSHSBHE-UHFFFAOYSA-N
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Description

2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core fused with a piperidine ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and the oxazole moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of advanced materials with specific properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 1,3-benzothiazole and its derivatives share a similar core structure.

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyl-1,2-oxazole, are structurally related.

    Piperidine Derivatives: Piperidine-based compounds, such as piperidine-4-carboxylic acid, have similar structural features.

Uniqueness

2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is unique due to the combination of its benzothiazole, piperidine, and oxazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-2-29-18-9-7-16(8-10-18)21-15-20(26-30-21)24(28)27-13-11-17(12-14-27)23-25-19-5-3-4-6-22(19)31-23/h3-10,15,17H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXWWACOSHSBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE
Reactant of Route 2
2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE
Reactant of Route 3
Reactant of Route 3
2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE
Reactant of Route 4
Reactant of Route 4
2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE
Reactant of Route 5
Reactant of Route 5
2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE
Reactant of Route 6
Reactant of Route 6
2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE

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